

physical and chemical properties of 1-Ethyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1-Ethyl-1-phenylhydrazine**

Cat. No.: **B1581782**

[Get Quote](#)

An In-depth Technical Guide to 1-Ethyl-1-phenylhydrazine

Introduction: Situating 1-Ethyl-1-phenylhydrazine in Modern Synthesis

1-Ethyl-1-phenylhydrazine (CAS No. 644-21-3) is a substituted hydrazine derivative of significant interest in synthetic organic chemistry.^{[1][2][3][4][5]} While not as commonly cited as its parent compound, phenylhydrazine, its unique N-ethyl substitution provides a valuable tool for introducing specific molecular motifs and sterically influencing reaction outcomes. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and analytical validation, providing the field-proven insights necessary for its effective application in research and development, particularly in the synthesis of heterocyclic scaffolds for medicinal chemistry.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a reagent's physical properties is paramount for experimental design, ensuring proper handling, reaction setup, and purification strategies. **1-Ethyl-1-phenylhydrazine** is an oily liquid at room temperature, a characteristic shared with many similar small aromatic compounds.

Identification and Molecular Characteristics

- IUPAC Name: **1-ethyl-1-phenylhydrazine**[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: N-Ethyl-N-phenylhydrazine[\[2\]](#)[\[6\]](#)
- CAS Number: 644-21-3[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Formula: C₈H₁₂N₂[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Canonical SMILES: CCN(C1=CC=CC=C1)N[\[1\]](#)[\[2\]](#)[\[6\]](#)

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of **1-Ethyl-1-phenylhydrazine**, compiled from various chemical data sources. These values are critical for predicting its behavior in different solvents and under various temperature and pressure conditions.

Property	Value	Source(s)
Molecular Weight	136.20 g/mol	[1] [2] [3]
Boiling Point	237 °C at 760 mmHg	[2]
Density	1.02 g/cm ³	[2]
Flash Point	99.4 °C	[2]
pKa (Predicted)	5.37 ± 0.10	[1]
Hydrogen Bond Acceptor Count	2	[1] [2]
Hydrogen Bond Donor Count	1	[2]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	29.3 Å ²	[1]

Part 2: Synthesis and Core Reactivity

The utility of **1-Ethyl-1-phenylhydrazine** is defined by its synthesis and subsequent chemical reactivity. Understanding its preparation provides insight into potential impurities, while knowledge of its reactivity unlocks its potential as a building block for more complex molecules.

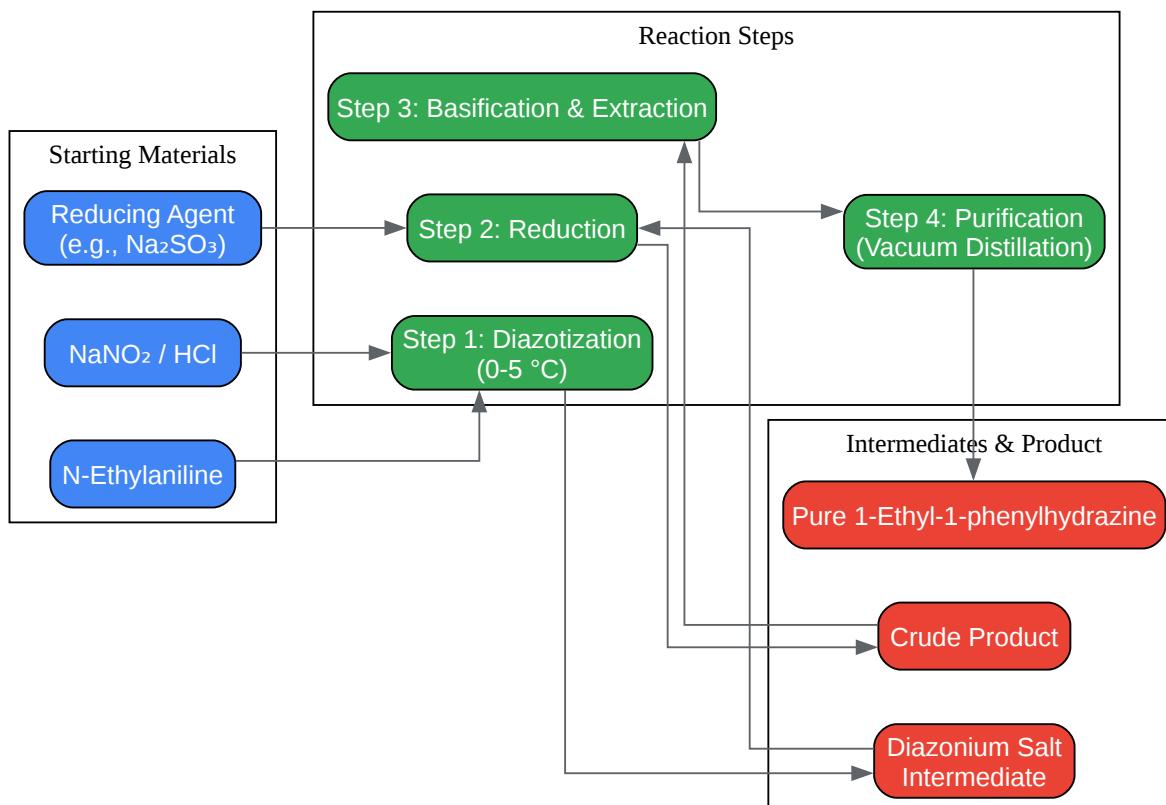
A Validated Synthetic Workflow

The synthesis of N-alkyl-N-arylhydrazines typically follows a classical pathway involving the diazotization of an N-alkylaniline followed by a controlled reduction. This multi-step process, while standard, requires careful control of temperature to prevent the decomposition of the thermally sensitive diazonium salt intermediate.

Experimental Protocol: Synthesis of **1-Ethyl-1-phenylhydrazine**

- **Diazotization:** N-ethylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the N-ethyl-N-phenyldiazonium chloride intermediate. The causality here is critical: low temperatures are essential to prevent the diazonium salt from decomposing into undesired phenolic byproducts.
- **Reduction:** The freshly prepared, cold diazonium salt solution is added slowly to a stirred, chilled solution of a reducing agent, such as sodium sulfite or stannous chloride in concentrated HCl.^{[7][8]} The sulfite or tin(II) reduces the diazonium group to the hydrazine.
- **Workup and Isolation:** Following the reduction, the reaction mixture is made basic with a strong base (e.g., NaOH) to liberate the free hydrazine base. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure **1-Ethyl-1-phenylhydrazine**.

Diagram of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-Ethyl-1-phenylhydrazine**.

Key Reactivity: The Fischer Indole Synthesis

The most prominent application of arylhydrazines is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole ring from an arylhydrazine and an aldehyde or ketone. The N-ethyl group in **1-Ethyl-1-phenylhydrazine** remains on the indole nitrogen, providing a direct route to N-ethylated indoles, a common scaffold in pharmaceuticals.

Mechanism Overview:

- Hydrazone Formation: **1-Ethyl-1-phenylhydrazine** reacts with a carbonyl compound to form an N-ethyl-N-phenylhydrazone.
- Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
- [3][3]-Sigmatropic Rearrangement: An acid catalyst promotes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) which forms a new carbon-carbon bond.
- Aromatization and Cyclization: The intermediate loses ammonia (or an amine), rearomatizes, and then undergoes an intramolecular cyclization to form the final indole product.

This reaction is a cornerstone of heterocyclic chemistry and a primary reason why researchers utilize reagents like **1-Ethyl-1-phenylhydrazine**.^[9]

Part 3: Analytical Validation and Characterization

Confirming the identity and purity of a synthesized or purchased reagent is a non-negotiable aspect of scientific integrity. The following section details the expected analytical signatures for **1-Ethyl-1-phenylhydrazine**.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

- Molecular Ion (M^+): The electron impact (EI) mass spectrum will show a prominent molecular ion peak at $m/z = 136$, corresponding to the molecular weight of the compound.^[6]
- Key Fragmentation: A significant fragment is commonly observed at $m/z = 121$, which corresponds to the loss of a methyl group ($\bullet\text{CH}_3$) from the ethyl substituent, followed by rearrangement. Another major fragment appears at $m/z = 77$, corresponding to the phenyl cation (C_6H_5^+).^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR (Proton NMR):
 - Ethyl Group: A triplet integrating to 3 protons (CH_3) would be expected around δ 1.1-1.3 ppm, coupled to the adjacent CH_2 group. A quartet integrating to 2 protons (CH_2) would appear further downfield, around δ 3.3-3.6 ppm, due to the deshielding effect of the adjacent nitrogen.
 - Aromatic Protons: A series of multiplets integrating to 5 protons would be observed in the aromatic region, typically between δ 6.7-7.3 ppm.
 - N-H Proton: A broad singlet, integrating to 2 protons ($-\text{NH}_2$), would be present. Its chemical shift is variable and depends on solvent and concentration, but it could appear between δ 4.0-5.0 ppm.
- ^{13}C NMR (Carbon NMR):
 - Ethyl Group: Two signals in the aliphatic region: one around δ 12-15 ppm (CH_3) and another around δ 45-50 ppm (CH_2).
 - Aromatic Ring: Four signals would be expected in the aromatic region (δ 110-150 ppm) due to symmetry: one for the ipso-carbon attached to the nitrogen, and three others for the ortho, meta, and para carbons.

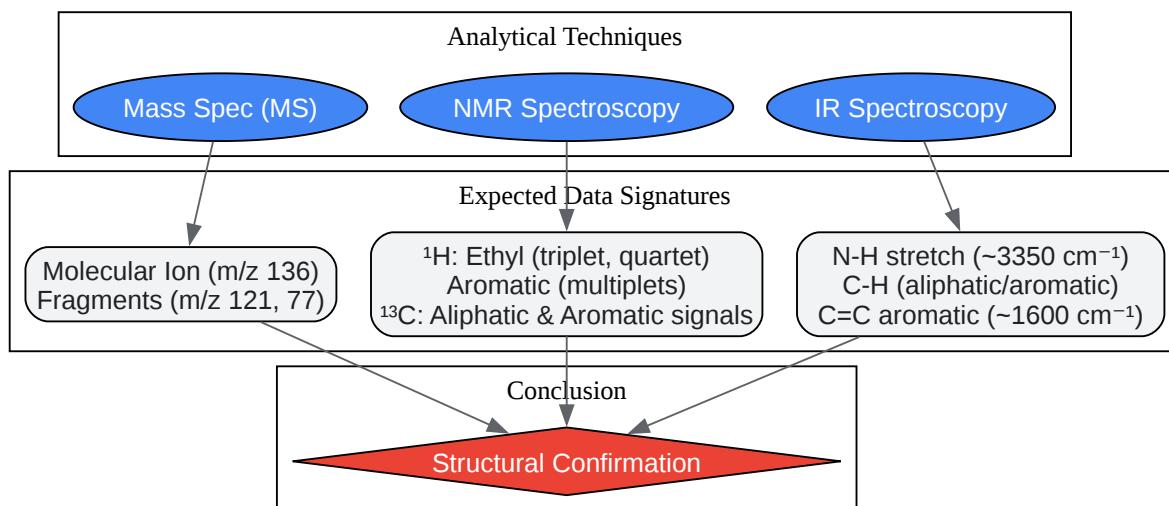
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- N-H Stretching: A characteristic pair of absorption bands for the primary amine ($-\text{NH}_2$) group would be expected in the range of $3300\text{-}3400\text{ cm}^{-1}$.
- C-H Stretching (Aromatic): Sharp peaks would appear just above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Peaks would be observed just below 3000 cm^{-1} , corresponding to the ethyl group.

- C=C Stretching (Aromatic): Absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region are characteristic of the phenyl ring.

Diagram of Analytical Validation Logic



[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural confirmation of **1-Ethyl-1-phenylhydrazine**.

Part 4: Safety, Handling, and Hazard Management

Scientific advancement cannot come at the expense of safety. **1-Ethyl-1-phenylhydrazine** is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification

According to GHS classifications, this compound presents multiple hazards:[1][6]

- H302: Harmful if swallowed (Acute toxicity, Oral, Category 4)[1][6]
- H312: Harmful in contact with skin (Acute toxicity, Dermal, Category 4)[1][6]

- H315: Causes skin irritation (Skin irritation, Category 2)[[1](#)][[6](#)]
- H319: Causes serious eye irritation (Eye irritation, Category 2)[[1](#)][[6](#)]

Mandatory Handling Protocols

- Engineering Controls: All handling of **1-Ethyl-1-phenylhydrazine** must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Skin Protection: A lab coat must be worn. Avoid all skin contact.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Ethyl-1-phenylhydrazine | 644-21-3 [sigmaaldrich.com]

- 6. 1-Ethyl-1-phenylhydrazine | C8H12N2 | CID 69517 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemres.org [orgchemres.org]
- To cite this document: BenchChem. [physical and chemical properties of 1-Ethyl-1-phenylhydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581782#physical-and-chemical-properties-of-1-ethyl-1-phenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com